molecular formula C21H22N2O2S B2587741 (E)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1331590-48-7

(E)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2587741
CAS RN: 1331590-48-7
M. Wt: 366.48
InChI Key: SOZRAFUUCRDJEW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)acrylamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of indolin-6-yl and thiophene-2-yl, and it has shown promising results in various biochemical and physiological studies.

Scientific Research Applications

Biochemical Applications

Acrylamide, a key component of the compound , has been extensively used in biochemistry for probing the structure and dynamics of proteins. Eftink and Ghiron (1976) demonstrated acrylamide's efficacy as a fluorescence quencher for tryptophanyl residues in proteins, which helps in studying protein folding, conformational changes, and interactions (Eftink & Ghiron, 1976).

Polymer Chemistry

The synthesis and study of polyacrylamides derived from compounds with complex structures like "(E)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)acrylamide" have significant implications in polymer chemistry. Boopathy et al. (2017) developed polycyclic chalcone-containing polyacrylamides with promising antimicrobial activity, highlighting the utility of such compounds in creating functional materials with specific biological activities (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).

Medicinal Chemistry

Indole acrylamide derivatives, a category to which the compound belongs, have been synthesized and evaluated for their inhibitory effects on various biological targets. For instance, Son et al. (2015) explored indole acrylamide derivatives for their anti-HCV (Hepatitis C virus) activities, providing a foundation for developing novel antiviral agents (Son, Kim, Lee, Jin, Park, Han, Lee, & Lee, 2015).

Environmental Health and Safety

Understanding the formation, presence, and impact of acrylamide, especially in food and industrial contexts, is crucial for environmental health. Research by Friedman (2003) and Taeymans et al. (2004) has contributed to our knowledge of acrylamide's biochemistry, safety, and mechanisms of formation, informing regulatory standards and health risk assessments (Friedman, 2003), (Taeymans, Wood, Ashby, Blank, Studer, Stadler, Gondé, Eijck, Lalljie, Lingnert, Lindblom, Matissek, Müller, Tallmadge, O'Brien, Thompson, Silvani, & Whitmore, 2004).

properties

IUPAC Name

(E)-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c24-20(10-9-18-6-3-13-26-18)22-17-8-7-15-11-12-23(19(15)14-17)21(25)16-4-1-2-5-16/h3,6-10,13-14,16H,1-2,4-5,11-12H2,(H,22,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZRAFUUCRDJEW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)acrylamide

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